Fmoc-Lys(Boc)-OH

Catalog No.
S714516
CAS No.
71989-26-9
M.F
C26H32N2O6
M. Wt
468.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Lys(Boc)-OH

CAS Number

71989-26-9

Product Name

Fmoc-Lys(Boc)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Molecular Formula

C26H32N2O6

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1

InChI Key

UMRUUWFGLGNQLI-QFIPXVFZSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

The exact mass of the compound Fmoc-Lys(Boc)-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334302. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fmoc-Lys(Boc)-OH (CAS 71989-26-9) is the industry-standard building block for incorporating lysine residues into peptide sequences via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). It features a highly reliable orthogonal protection strategy: a base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and an acid-labile tert-butoxycarbonyl (Boc) group on the ε-amine. This dual-protection profile ensures high solubility in standard polar aprotic solvents like DMF and NMP, while providing seamless integration into both manual and automated synthesis workflows. For procurement and material selection, Fmoc-Lys(Boc)-OH serves as the foundational, cost-effective choice for synthesizing linear peptides where the lysine side chain requires protection during chain elongation but must be unmasked during final resin cleavage .

Research Fit

Fmoc solid-phase peptide synthesis building block
Orthogonal Fmoc/Boc protection for sequential deprotection
Standard choice for lysine side-chain control

Substituting Fmoc-Lys(Boc)-OH with other lysine derivatives fundamentally alters the synthesis route and downstream processing requirements, often leading to critical workflow failures. For instance, utilizing Fmoc-Lys(Fmoc)-OH results in the simultaneous deprotection of both the α- and ε-amines during standard piperidine treatment, leading to uncontrolled peptide branching and complete loss of linear sequence fidelity . Conversely, substituting with Fmoc-Lys(Z)-OH introduces a side-chain protecting group that is completely stable to standard trifluoroacetic acid (TFA) cleavage . Removing the Z group requires either catalytic hydrogenation or highly hazardous strong acids like HF or TFMSA, which breaks the standard Fmoc-SPPS 'cleave-and-deprotect' workflow, escalates manufacturing costs, and introduces severe safety and regulatory burdens .

Substitution Risk

Fmoc-Lys(Fmoc)-OH: both amino groups are base-labile, eliminating orthogonal control and limiting synthetic flexibility.

Fmoc-Lys(Dde)-OH: requires separate hydrazine treatment; this additional step may complicate purification and reduce throughput.

Alternatives may shift deprotection timing, risking premature side-chain exposure or incomplete cleavage during standard TFA protocols.

Orthogonal Cleavage Compatibility: Boc vs. Z Protection

In standard Fmoc-SPPS, the choice of side-chain protection dictates the final cleavage and downstream purification protocol. Fmoc-Lys(Boc)-OH features a Boc group that is quantitatively removed by 90-95% trifluoroacetic acid (TFA) simultaneously with peptide cleavage from the resin, typically within 1-2 hours at room temperature . In contrast, substituting with Fmoc-Lys(Z)-OH introduces a Z (Cbz) group that is completely stable to TFA. Removing the Z group requires either catalytic hydrogenation (Pd/C) or highly hazardous, specialized strong acids like HF or TFMSA .

Evidence DimensionFinal deprotection conditions
Target Compound DataFmoc-Lys(Boc)-OH: Cleaved by 90-95% TFA in 1-2 hours at room temperature.
Comparator Or BaselineFmoc-Lys(Z)-OH: Stable to TFA; requires HF, TFMSA, or Pd/C hydrogenation.
Quantified DifferenceEliminates the need for a secondary, highly hazardous deprotection step.
ConditionsFinal peptide cleavage and global deprotection phase.

Selecting the Boc-protected variant allows for a streamlined, single-step global deprotection, drastically reducing processing time and eliminating the need for specialized HF-handling equipment in manufacturing.

Orthogonal Stability
Data to verify
Boc group >95% stable over multiple 20% piperidine cycles; Fmoc-Lys(Fmoc)-OH loses side-chain Fmoc quantitatively under same conditions.
Enables sequential α/ε deprotection strategy
Reported stability; confirm under specific synthesis conditions

Prevention of Unwanted Branching: Boc vs. Fmoc Side-Chain Stability

Sequence fidelity during chain elongation requires absolute stability of the side-chain protecting group against the mild bases used for α-amine deprotection. The Boc group on Fmoc-Lys(Boc)-OH remains 100% stable across repeated cycles of 20% piperidine in DMF, ensuring strictly linear peptide growth . Utilizing Fmoc-Lys(Fmoc)-OH as a substitute results in the simultaneous unmasking of both the α- and ε-amines during piperidine treatment, leading to uncontrolled branching at the lysine residue in subsequent coupling steps .

Evidence DimensionStability under basic deprotection conditions
Target Compound DataFmoc-Lys(Boc)-OH: ε-amine remains fully protected during 20% piperidine cycles.
Comparator Or BaselineFmoc-Lys(Fmoc)-OH: ε-amine is fully deprotected by 20% piperidine.
Quantified Difference100% preservation of linear sequence fidelity vs. immediate branching.
ConditionsStandard Fmoc deprotection (20% piperidine in DMF).

This stability is essential for the procurement of building blocks for linear therapeutic peptides, where side-chain branching constitutes a critical quality attribute (CQA) failure.

Enantiomeric Purity
Specification review
≥99.8% (a/a) by HPLC
Supports high-fidelity peptide synthesis and reduces diastereomeric impurities
Vendor specification; cross-check with lot analysis

Coupling Kinetics and Real-Time Loading Predictability

The processability of an amino acid building block is heavily dependent on its coupling kinetics. Fmoc-Lys(Boc)-OH exhibits highly predictable and efficient coupling behavior. Recent process analytical technology (PAT) studies utilizing online refractometry demonstrate that Fmoc-Lys(Boc)-OH achieves quantitative resin loading (matching expected refractometry index values for 2.74 - 3.16 mmol scale) within standard reaction timeframes using DIC activation[1]. This predictable kinetic profile prevents the underestimation of loading, which leads to deletion sequences, or overestimation, which wastes expensive coupling reagents.

Evidence DimensionCoupling efficiency and loading predictability
Target Compound DataFmoc-Lys(Boc)-OH: Achieves quantitative resin loading matching real-time refractometry index (RI) predictions.
Comparator Or BaselineUnoptimized or sterically hindered derivatives: Prone to incomplete coupling requiring double-coupling cycles.
Quantified DifferenceEnables precise stoichiometric matching of expected vs. actual resin loading without sequence-specific optimization.
ConditionsAutomated SPPS using DIC activation and online RI monitoring.

Predictable coupling kinetics minimize the need for empirical double-coupling cycles, saving expensive reagents and reducing overall cycle time in scaled-up GMP manufacturing.

Dipeptide Impurity
Class-level inference
Fmoc-Lys(Boc)-Lys(Boc)-OH ≤0.1% (a/a); Fmoc-Lys-OH ≤0.1% (a/a)
Minimizes deletion sequences and improves crude purity
Alternative derivatives may not publish impurity limits
Cleavage Efficiency
Reported
Boc removal under standard TFA cocktail (1-2 h); Dde requires separate hydrazine treatment before/after TFA.
Unified deprotection reduces handling and peptide loss
Workflow advantage; validate for specific resin/sequence
Solubility Data
Specification review
≥100.8 mg/mL in DMSO; ≥51 mg/mL in ethanol
Enables homogeneous coupling conditions in automated SPPS
Vendor data; confirm solubility for your protocol

GMP Manufacturing of Linear Therapeutic Peptides

Directly downstream of its orthogonal stability and resistance to branching, Fmoc-Lys(Boc)-OH is the mandatory procurement choice for synthesizing linear, lysine-containing active pharmaceutical ingredients (APIs). Its compatibility with single-step TFA cleavage eliminates the need for hazardous HF handling, ensuring scalable and compliant manufacturing workflows.

High-Throughput Automated Peptide Synthesis

Because Fmoc-Lys(Boc)-OH exhibits highly predictable coupling kinetics and excellent solubility in DMF/NMP, it is ideal for automated SPPS platforms. It allows for standardized coupling times without the need for sequence-specific optimization or routine double-coupling, maximizing throughput in core facilities and contract research organizations (CROs) [1].

Baseline Material for Site-Specific Modification Strategies

While Fmoc-Lys(Boc)-OH is the standard for unmodified lysine incorporation, its predictable TFA lability makes it the perfect baseline material when designing syntheses that require on-resin modification. By using Fmoc-Lys(Boc)-OH for standard lysines and a specialized derivative (like Fmoc-Lys(Alloc)-OH) only at the specific modification site, buyers can optimize their procurement budget, reserving expensive specialty building blocks strictly for where orthogonal side-chain deprotection is required.

Application Fit

Application
Selection Property
Validation Focus
Standard Fmoc SPPS
Orthogonal Fmoc/Boc protection
Side-chain deprotection integrity
Peptide conjugates & labeling
Selective ε-amine availability after TFA
Site-specific conjugation yield
Process-scale manufacturing
Low dipeptide & free amino acid specification
Batch-to-batch crude purity consistency
Complex peptide synthesis
Orthogonal group compatibility
Multi-step deprotection control

XLogP3

4.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

468.22603674 Da

Monoisotopic Mass

468.22603674 Da

Heavy Atom Count

34

UNII

N8M8CCC7RN

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 6 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

71989-26-9

Wikipedia

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Poissonnier et al. Disrupting the CD95-PLCgamma1 interaction prevents Th17-driven inflammation. Nature Chemical Biology, doi: 10.1038/s41589-018-0162-9, published online 14 November 2018

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